molecular formula C18H14F3NO3S B2608000 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide CAS No. 1428365-13-2

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2608000
CAS RN: 1428365-13-2
M. Wt: 381.37
InChI Key: BHTHYLAVBOWVNZ-UHFFFAOYSA-N
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Description

Furan and thiophene are both heterocyclic compounds, which are very important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs contain thiophene nucleus .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Furan is a five-membered heteroaromatic compound containing an oxygen atom. The specific compound you mentioned contains both of these structures, along with a trifluoromethoxy group attached to a benzamide.


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide” would depend on the specific arrangement of these groups in the molecule.

Scientific Research Applications

Antiplasmodial Activities

One notable application of structurally similar compounds is in the realm of antiplasmodial research. For instance, derivatives of acylated furazans have shown promising activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. These studies emphasize the importance of the acyl moiety's nature in determining the compound's activity against the parasite, with benzamides exhibiting significant efficacy. The synthesis and testing of such derivatives reveal crucial structure-activity relationships, contributing to the development of potential antimalarial agents (Hermann et al., 2021).

Organic Synthesis Methodologies

Compounds featuring furan and thiophene groups are instrumental in developing new synthetic methods. For example, the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction facilitates the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives and 2-aminothiophenol or 2-aminophenol. This method highlights good yields, high selectivity, and the utility of these heterocycles in constructing complex molecules efficiently (Reddy et al., 2012).

Material Science and Polymer Chemistry

Another significant area of application is in materials science, where the unique electronic properties of furan and thiophene-containing compounds are leveraged to develop novel polymers. Poly(thiophenylanilino) and poly(furanylanilino) polymers with substituted phenyl side groups exhibit interesting electrochemical properties, making them suitable for applications in electronics and as electroactive films. Such polymers are synthesized through electropolymerization, demonstrating the potential of these heterocyclic systems in creating new materials (Baldwin et al., 2008).

Future Directions

The future directions in the research of furan and thiophene derivatives would likely involve the synthesis and characterization of novel moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S/c19-18(20,21)25-15-5-3-14(4-6-15)17(23)22(10-13-7-8-24-12-13)11-16-2-1-9-26-16/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTHYLAVBOWVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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